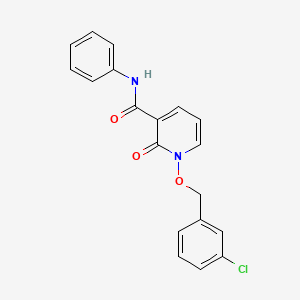

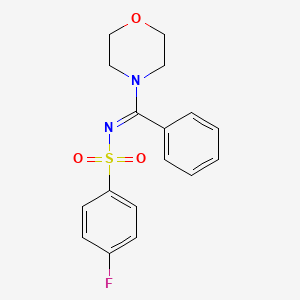

![molecular formula C24H17F2NO3 B2610365 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866588-28-5](/img/structure/B2610365.png)

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one” is a complex organic compound. It contains a quinolinone moiety, which is a heterocyclic compound with a two-ring structure of benzene and pyridine . The compound also has fluorobenzoyl and fluorophenyl groups, which suggest the presence of fluorine atoms attached to benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the quinolinone, fluorobenzoyl, and fluorophenyl groups), a carbonyl group (from the quinolinone and fluorobenzoyl groups), and a methoxy group . The presence of fluorine atoms could influence the compound’s reactivity and properties due to their high electronegativity.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carbonyl group could make it susceptible to nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, while the carbonyl and methoxy groups could influence its polarity .

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives in Biochemistry and Medicine : Quinoline derivatives, which include compounds like the one you mentioned, are known for their efficiency as fluorophores and are widely used in biochemistry and medicine to study various biological systems. They have applications in studying DNA fluorophores based on fused aromatic systems. Additionally, aminoquinolines, a category of quinoline derivatives, show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antitumor Agents : Quinoline derivatives have been explored as antitumor agents. The synthesis of various quinoline antifolates with modifications in their structure has led to the discovery of compounds with enhanced potency in inhibiting tumor cell growth, suggesting their potential as antitumor agents (Marsham et al., 1990).

Synthetic Procedures for Novel Quinoline Derivatives : Research has been conducted on developing synthetic procedures for novel quinoline derivatives, including methods that are simple, efficient, and eco-friendly. These procedures often involve one-pot C–C and C–N bond forming strategies, leading to derivatives with a wide range of functional group tolerance (Yadav, Vagh, & Jeong, 2020).

Synthesis for Drug Discoveries : The synthesis of key intermediates in drug discoveries, such as 5-bromo-2-methylamino-8-methoxyquinazoline, has been improved by introducing telescoping processes. This advancement in synthetic routes has contributed to the quick supply of key compounds to medicinal laboratories (Nishimura & Saitoh, 2016).

Tubulin Polymerization Inhibition : Certain indenopyrazoles synthesized from quinolines have shown promising antiproliferative activity towards human cancer cells, likely due to their ability to inhibit tubulin polymerization. This finding suggests the potential of quinoline derivatives in cancer treatment (Minegishi et al., 2015).

Synthesis of Fluoroquinolone-Based Compounds : Fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have been synthesized and screened for their antimicrobial activities. These compounds represent an area of ongoing research in medicinal chemistry (Patel & Patel, 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO3/c1-30-19-10-11-22-20(12-19)24(29)21(23(28)16-4-8-18(26)9-5-16)14-27(22)13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJSUQVOKIKCBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

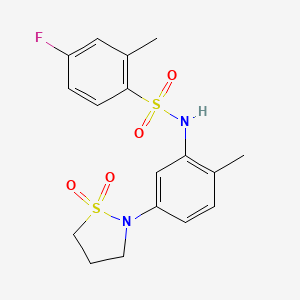

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2610283.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)

![1-(3-Azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)

![3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2610293.png)

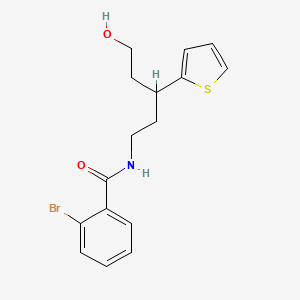

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)

![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)

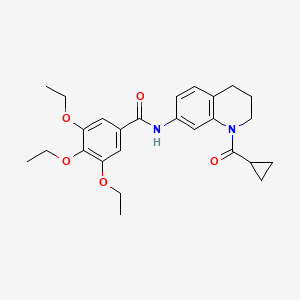

![[4-[(Z)-2-Cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2610305.png)